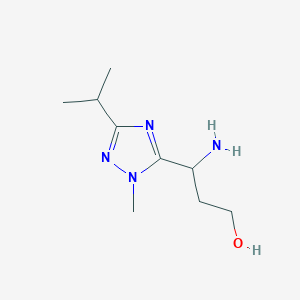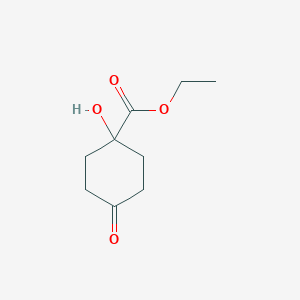![molecular formula C11H17IO B13474429 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is a chemical compound characterized by its unique bicyclic structure. The compound features an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to an oxane ring. This structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are chosen for their efficiency and ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming bicyclo[1.1.1]pentane derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions include iodate derivatives, deiodinated bicyclo[1.1.1]pentane compounds, and various substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug candidates.
Mechanism of Action
The mechanism of action of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane involves its interaction with molecular targets through its iodine and oxane functional groups. The iodine atom can participate in halogen bonding, while the oxane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with an oxetane ring instead of an oxane ring.
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane ring instead of an oxane ring.
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: Features an amine group instead of an oxane ring.
Uniqueness
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is unique due to its combination of the bicyclo[1.1.1]pentane core with an oxane ring, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17IO |
|---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxane |
InChI |
InChI=1S/C11H17IO/c12-11-6-10(7-11,8-11)5-9-1-3-13-4-2-9/h9H,1-8H2 |
InChI Key |
AQRLMWWUDBVVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC23CC(C2)(C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13474351.png)
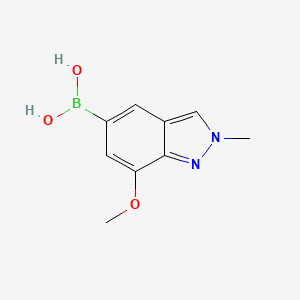
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
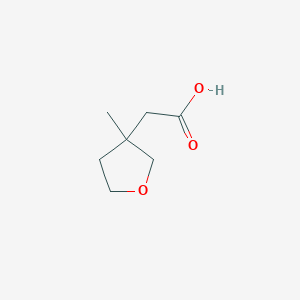
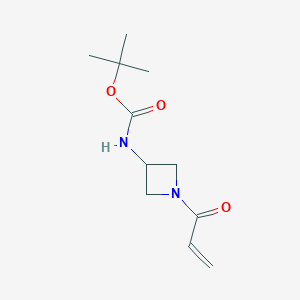

![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
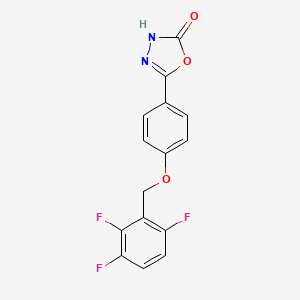
![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)

